molecular formula C11H20FNO3 B1440085 Tert-butyl 3-fluoro-5-(hydroxymethyl)piperidine-1-carboxylate CAS No. 1241725-59-6

Tert-butyl 3-fluoro-5-(hydroxymethyl)piperidine-1-carboxylate

Cat. No.: B1440085
CAS No.: 1241725-59-6
M. Wt: 233.28 g/mol
InChI Key: ADBCBWSBSVSRHK-UHFFFAOYSA-N
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Description

Tert-butyl 3-fluoro-5-(hydroxymethyl)piperidine-1-carboxylate is a chemical compound with the CAS Number: 1241725-59-6 . It has a molecular weight of 233.28 . The IUPAC name for this compound is tert-butyl 3-fluoro-5-(hydroxymethyl)-1-piperidinecarboxylate . It is a white to yellow solid at room temperature .


Molecular Structure Analysis

The InChI code for this compound is 1S/C11H20FNO3/c1-11(2,3)16-10(15)13-5-8(7-14)4-9(12)6-13/h8-9,14H,4-7H2,1-3H3 .


Physical And Chemical Properties Analysis

This compound is a white to yellow solid at room temperature . It should be stored at 2-8°C .

Scientific Research Applications

  • Synthesis of Biologically Active Compounds : The compound has been utilized as an important intermediate in the synthesis of various biologically active compounds. For instance, one of its derivatives, tert-butyl-4-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl)piperidine-1-carboxylate, is instrumental in the synthesis of crizotinib, highlighting its significance in pharmaceutical chemistry (Kong et al., 2016).

  • Molecular Structure and Characterization : The compound's derivatives have been extensively characterized using various spectroscopic methods, ensuring a comprehensive understanding of their molecular structure. One such derivative, tert-butyl 4-(5-(3-fluorophenyl)-1,2,4-oxadiazol-3-yl)piperazine-1-carboxylate, was thoroughly characterized, and its crystal structure was elucidated using X-ray diffraction studies. This derivative demonstrated interesting intermolecular interactions and molecular packing in its crystal structure (Sanjeevarayappa et al., 2015).

Synthetic Methods and Process Optimization

Researchers have focused on developing efficient synthetic routes and optimizing processes for the compound and its derivatives:

  • Practical Synthesis of Key Intermediates : A practical and economical synthesis method for a key intermediate, 5-fluoro-2-(piperidin-4-yloxy)pyrimidin-4-amine, used in the preparation of deoxycytidine kinase inhibitors, highlights the compound's utility in medicinal chemistry. The process involved converting a commercially available starting material through a series of steps, emphasizing the compound's role in streamlining the synthesis of complex biologically active molecules (Zhang et al., 2009).

  • Efficient Synthesis of Polyhydroxylated Piperidines : The compound serves as a common precursor for the synthesis of various polyhydroxylated piperidines, which are significant in the field of medicinal chemistry. An efficient synthesis route was reported, showcasing the compound's versatility in the synthesis of biologically relevant molecules (Ramalingam et al., 2012).

  • Synthetic Scaffold Development : The compound was used in the synthesis of tert-butyl trans-4-ethynyl-3-hydroxypiperidine-1-carboxylate, providing a new scaffold for the preparation of substituted piperidines. This highlights its utility in developing novel molecular frameworks for drug discovery and development (Harmsen et al., 2011).

Safety and Hazards

The safety information available indicates that this compound may be harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . The precautionary statements include avoiding breathing dust/fume/gas/mist/vapours/spray, washing hands thoroughly after handling, not eating, drinking or smoking when using this product, and rinsing mouth .

Properties

IUPAC Name

tert-butyl 3-fluoro-5-(hydroxymethyl)piperidine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H20FNO3/c1-11(2,3)16-10(15)13-5-8(7-14)4-9(12)6-13/h8-9,14H,4-7H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ADBCBWSBSVSRHK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CC(CC(C1)F)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H20FNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10678350
Record name tert-Butyl 3-fluoro-5-(hydroxymethyl)piperidine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10678350
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

233.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1241725-59-6
Record name tert-Butyl 3-fluoro-5-(hydroxymethyl)piperidine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10678350
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Tert-butyl 3-fluoro-5-(hydroxymethyl)piperidine-1-carboxylate
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Tert-butyl 3-fluoro-5-(hydroxymethyl)piperidine-1-carboxylate
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Reactant of Route 6
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